molecular formula C20H19ClFN3OS B2422096 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-fluorobenzamide hydrochloride CAS No. 1216920-93-2

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-fluorobenzamide hydrochloride

Cat. No.: B2422096
CAS No.: 1216920-93-2
M. Wt: 403.9
InChI Key: JNIUAVOFLJTXRY-UHFFFAOYSA-N
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Description

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-fluorobenzamide hydrochloride is a synthetic organic compound that has garnered attention for its diverse applications in scientific research. Characterized by its thiazole and isoquinoline moieties, it holds promise in various fields due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-fluorobenzamide hydrochloride generally involves the following steps:

  • Formation of the 3,4-dihydroisoquinoline intermediate by condensation reactions.

  • Introduction of the thiazole ring through cyclization reactions.

  • Coupling the thiazole and isoquinoline intermediates.

  • Acylation to form the benzamide.

  • Hydrochloride salt formation to enhance the compound's stability and solubility.

Industrial Production Methods

Scaling up the production for industrial purposes would require optimization of reaction conditions, such as temperature, solvent choice, and catalysts to maximize yield and purity. The use of continuous flow reactors could facilitate the efficient large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: May undergo reduction with reagents such as lithium aluminum hydride.

  • Substitution: Both nucleophilic and electrophilic substitutions are possible on the aromatic ring.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Halogens for electrophilic substitution, nucleophiles like amines.

Major Products Formed

  • Oxidation: Leads to the formation of N-oxides or carboxylic acid derivatives.

  • Reduction: Produces secondary amines or alcohols.

  • Substitution: Yields various substituted thiazole and isoquinoline derivatives.

Scientific Research Applications

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-fluorobenzamide hydrochloride finds applications in:

  • Chemistry: As a building block for synthesizing complex molecules.

  • Biology: Investigating its effects on cellular pathways and potential as a biochemical tool.

  • Medicine: Exploring its pharmacological properties for drug development.

  • Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism involves binding to these targets, altering their activity, and modulating cellular pathways. Detailed studies have revealed that the thiazole and isoquinoline moieties play crucial roles in this interaction.

Comparison with Similar Compounds

Compared to other compounds with similar structures:

  • N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-fluorobenzamide hydrochloride: is unique due to the presence of the fluorobenzamide group.

  • Similar compounds: N-(3-((3,4-dihydroisoquinolin-1-yl)methyl)thiazol-2-yl)-benzamide, N-(2-((3,4-dihydroisoquinolin-2-yl)methyl)thiazol-4-yl)-benzamide.

Its unique features make it stand out for specific applications where these structural elements are advantageous.

There you have it! Hope this article satisfies your quest for chemical knowledge. What's next?

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS.ClH/c21-17-7-5-15(6-8-17)19(25)23-20-22-18(13-26-20)12-24-10-9-14-3-1-2-4-16(14)11-24;/h1-8,13H,9-12H2,(H,22,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIUAVOFLJTXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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